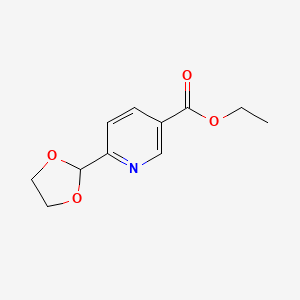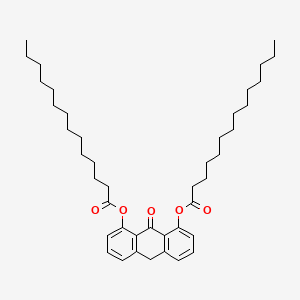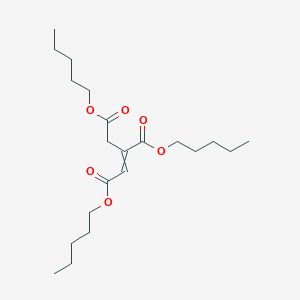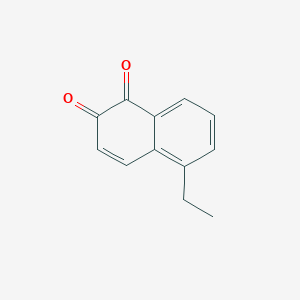
5-Ethylnaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylnaphthalene-1,2-dione is an organic compound belonging to the naphthoquinone family It is characterized by a naphthalene ring system with two ketone groups at positions 1 and 2, and an ethyl group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylnaphthalene-1,2-dione typically involves the catalytic dearomatization of β-naphthols. One common method includes the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, dihydroxy derivatives, and other functionalized naphthalene compounds.
Applications De Recherche Scientifique
5-Ethylnaphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 5-Ethylnaphthalene-1,2-dione involves its interaction with various molecular targets. It can act as an electron acceptor in redox reactions, influencing cellular processes. The compound’s quinone structure allows it to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular effects. These interactions can affect pathways involved in cell proliferation, apoptosis, and other critical biological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,2-dione: Lacks the ethyl group at position 5, making it less hydrophobic.
Acenaphthoquinone: Contains a fused ring system, leading to different electronic properties.
1,4-Naphthoquinone: Has ketone groups at positions 1 and 4, resulting in different reactivity.
Uniqueness
5-Ethylnaphthalene-1,2-dione is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and interaction with biological targets.
Propriétés
Numéro CAS |
62784-44-5 |
|---|---|
Formule moléculaire |
C12H10O2 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
5-ethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O2/c1-2-8-4-3-5-10-9(8)6-7-11(13)12(10)14/h3-7H,2H2,1H3 |
Clé InChI |
SXYCAUXHYRSOFV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C=CC(=O)C(=O)C2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14504498.png)
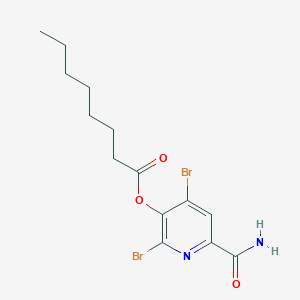
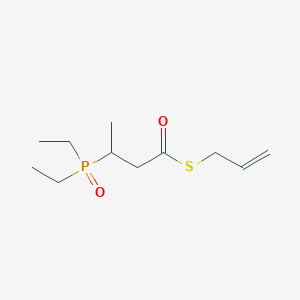
![2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14504510.png)
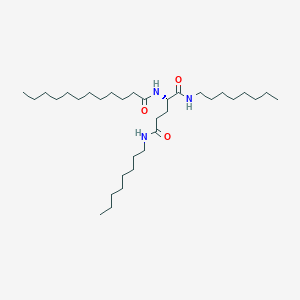
![1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one](/img/structure/B14504512.png)
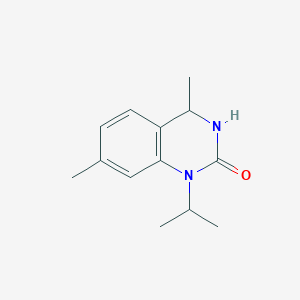
![1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine](/img/structure/B14504523.png)

